4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline

Catalog No.
S748036
CAS No.
946784-51-6
M.F
C15H14F3NO2
M. Wt
297.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline

CAS Number

946784-51-6

Product Name

4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline

IUPAC Name

4-(2-ethoxyphenoxy)-2-(trifluoromethyl)aniline

Molecular Formula

C15H14F3NO2

Molecular Weight

297.27 g/mol

InChI

InChI=1S/C15H14F3NO2/c1-2-20-13-5-3-4-6-14(13)21-10-7-8-12(19)11(9-10)15(16,17)18/h3-9H,2,19H2,1H3

InChI Key

HTJZBOQSVMMURW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F

Canonical SMILES

CCOC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F

4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by its unique structure, which includes an ethoxyphenoxy group and a trifluoromethyl group attached to an aniline core. Its molecular formula is C15H14F3NO2, and it has a molecular weight of 297.27 g/mol. This compound exhibits distinct chemical and physical properties due to the presence of these functional groups, which influence its reactivity and potential applications in various fields such as chemistry, biology, and medicine.

  • Oxidation: The compound can be oxidized to form quinone derivatives, which may have different biological activities.
  • Reduction: Reduction reactions can convert the nitro group to an amine group, altering its chemical properties.
  • Substitution: It can participate in both nucleophilic and electrophilic substitution reactions, making it versatile for further chemical synthesis.

Research has indicated that 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline may possess antimicrobial and anticancer properties. Its mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially increasing its efficacy in biological systems.

The synthesis of 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-ethoxyphenol and 2-chloro-4-(trifluoromethyl)aniline.
  • Reaction Conditions: The reaction is generally carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
  • Mechanism: The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

In industrial settings, similar synthetic routes may be optimized for large-scale production using continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.

4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline has several notable applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine: It is explored as a pharmaceutical intermediate for developing new drugs.
  • Industry: Utilized in producing specialty chemicals and materials with unique properties.

The interaction studies of 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline focus on its binding affinity to various biological targets. These studies aim to elucidate how the compound modulates enzyme activity or receptor function, contributing to its potential therapeutic effects. Understanding these interactions is crucial for developing applications in drug design and other biomedical fields.

Similar Compounds

Several compounds share structural similarities with 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline. Here are some notable examples:

  • 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline: Contains a methoxy group instead of an ethoxy group, which may affect reactivity.
  • 4-(2-Ethoxyphenoxy)-2-(difluoromethyl)aniline: Features a difluoromethyl group instead of trifluoromethyl.
  • 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzene: Lacks the aniline component but retains similar functional groups.

These compounds highlight the uniqueness of 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline due to the combination of both ethoxyphenoxy and trifluoromethyl groups, influencing its reactivity, stability, and biological activity.

XLogP3

4

Dates

Last modified: 08-15-2023

Explore Compound Types